molecular formula C18H18ClN3O3S B2647334 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide CAS No. 1031619-28-9

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide

Cat. No.: B2647334
CAS No.: 1031619-28-9
M. Wt: 391.87
InChI Key: MEEFMTLAXBROEP-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide (CAS 1031619-28-9) is a benzothiadiazine dioxide derivative supplied for use in scientific research. This compound has a molecular formula of C18H18ClN3O3S and a molecular weight of 391.87 g/mol . This chemical class is of significant interest in neuroscience, particularly in the study of ionotropic glutamate receptors. Research indicates that structurally related chloro-substituted benzothiadiazine 1,1-dioxides are investigated as positive allosteric modulators (PAMs) of AMPA receptors (AMPARs) . These receptors are critical for fast excitatory synaptic transmission in the central nervous system and are implicated in mechanisms of synaptic plasticity, learning, and memory. AMPAR PAMs are explored for their potential therapeutic applications in various neurological and psychiatric disorders . The specific structural features of this compound, including the chloro and phenyl substituents, are associated with notable biological activity in this research area . The product is available in various milligram quantities for laboratory use . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-12(2)20-17(23)11-22-21-18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)26(22,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFMTLAXBROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1N=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide is a member of the benzothiadiazine class of compounds. This class is characterized by its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O3S2C_{22}H_{18}ClN_{3}O_{3}S_{2} with a molecular weight of 472.0 g/mol. The structure features a benzothiadiazine core that contributes to its biological interactions.

PropertyValue
Molecular FormulaC22H18ClN3O3S
Molecular Weight472.0 g/mol
CAS Number1031669-79-0
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced inflammation or tumor growth.
  • Receptor Interaction : It may bind to specific receptors in cells, altering signal transduction pathways that regulate cellular functions.
  • Cellular Disruption : The compound could interfere with cellular processes such as DNA replication and protein synthesis, contributing to its therapeutic effects.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that benzothiadiazine derivatives possess antimicrobial properties. For instance:

Study ReferenceMicroorganism TestedActivity Observed
E. coliInhibition of growth
S. aureusSignificant reduction in viability

Anticancer Potential

Preliminary investigations into the anticancer properties have shown promising results:

Study ReferenceCancer Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Case Studies

A notable case study involved the administration of the compound in a preclinical model of inflammation. The results indicated a significant reduction in inflammatory markers compared to controls:

  • Study Design : Animal model induced with inflammation.
  • Results :
    • Decreased levels of TNF-alpha and IL-6.
    • Improvement in clinical symptoms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name (CAS/Example) Core Heterocycle Substituents/R-Groups Key Functional Groups
Target Compound (1031669-79-0) Benzothiadiazine 6-Cl, 4-Ph, N-isopropylacetamide Sulfone, Chloro, Phenyl
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1) Benzothiazole 6-Ethoxy, 4-Cl-Ph, acetamide Ethoxy, Chlorophenyl
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (873790-29-5) Oxadiazole 2-Cl-Ph, N-isopropylacetamide Dichloro, Oxadiazole
Example 121 (EP 2 903 618 B1) Pyrimidine-Indazole Piperazine/diazepane, N-isopropylacetamide Piperazine, Indazole, Pyrimidine

Functional and Pharmacological Implications

(a) Core Heterocycle Influence
  • Benzothiadiazine vs. Benzothiazole : The benzothiadiazine core in the target compound incorporates two nitrogen atoms and a sulfone group, enhancing electron-withdrawing effects compared to the benzothiazole ring in EP 3 348 550A1 . This may improve metabolic stability and binding affinity in target proteins.
  • Benzothiadiazine vs. Oxadiazole : The oxadiazole core (873790-29-5) is a smaller heterocycle with distinct π-π stacking capabilities. However, the sulfone group in benzothiadiazine provides superior solubility in polar solvents, which is critical for bioavailability.
(b) Substituent Effects
  • Chloro vs.
  • N-Isopropylacetamide Side Chain : This moiety is conserved across multiple analogs (e.g., ), suggesting its role in optimizing lipophilicity and pharmacokinetic properties.
(c) Sulfone Group Advantages

The 1,1-dioxido (sulfone) group in the target compound increases oxidative stability and hydrogen-bonding capacity compared to non-sulfonated analogs, which may enhance target engagement or reduce off-target interactions .

Research Findings and Limitations

Key Observations

  • Synthetic Feasibility : The target compound’s synthesis (as inferred from EP 2 903 618 B1 ) involves modular coupling of heterocyclic cores with acetamide side chains, a strategy shared with other analogs.
  • Therapeutic Potential: The prevalence of N-isopropylacetamide derivatives in patents (e.g., ) underscores its utility in kinase inhibitors or GPCR-targeted therapies, though specific targets for the benzothiadiazine analog remain underexplored.

Q & A

Q. What are the key considerations for synthesizing 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide?

Synthesis involves multi-step protocols:

  • Core formation : Construct the benzothiadiazin ring via cyclization of precursors like thiosemicarbazides or substituted anilines under acidic conditions (e.g., POCl₃) .
  • Substituent introduction : Attach the phenyl and chloro groups via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Acetamide formation : React the intermediate with isopropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) . Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–90°C), and catalyst optimization (e.g., Pd for couplings) .

Q. Which analytical methods are essential for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify substituent positions and purity (>95% by HPLC) .
  • Mass analysis : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₁H₂₀ClN₃O₃S, theoretical ~453.8 g/mol) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC for reaction monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiadiazin derivatives?

Discrepancies may arise from:

  • Structural variability : Minor substituent changes (e.g., chloro vs. fluoro) alter binding affinity. Compare analogs using X-ray crystallography or docking studies .
  • Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) with controls for pH, solvent (DMSO concentration ≤1%), and cell line viability .
  • Data replication : Validate findings across multiple labs using identical synthetic batches and assay protocols .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .
  • Solvent optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Workflow automation : Use flow chemistry for precise control of exothermic steps (e.g., ring closure) .

Q. How does the chloro substituent at position 6 influence reactivity in downstream modifications?

  • Electronic effects : The electron-withdrawing chloro group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., amination) .
  • Steric hindrance : The 6-chloro group may limit access to the benzothiadiazin core in metal-catalyzed reactions, requiring bulky ligand systems (e.g., XPhos) .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure KiK_i values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with the acetamide group) .
  • Mutagenesis studies : Modify target enzyme residues (e.g., catalytic cysteines) to assess binding dependencies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

  • Force field refinement : Use QM/MM simulations to better model sulfur-oxygen interactions in the dioxido group .
  • Solvent effects : Incorporate explicit solvent molecules in docking software (e.g., AutoDock Vina) to improve accuracy .
  • Experimental cross-check : Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. What steps ensure reproducibility in biological assays across different research groups?

  • Compound standardization : Distribute a centralized batch for cross-lab testing to eliminate synthetic variability .
  • Protocol harmonization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) and publish raw data for transparency .

Structural-Activity Relationship (SAR) Analysis

Q. Which structural features of this compound correlate with enhanced bioactivity?

  • Benzothiadiazin core : The dioxido group increases solubility and hydrogen-bonding capacity .
  • N-isopropylacetamide : The isopropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Chloro-phenyl moiety : Stabilizes π-π stacking with aromatic residues in enzyme active sites .

Technical Challenges and Solutions

Q. How can researchers mitigate solubility issues in in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures (20:80 v/v) to achieve >1 mg/mL solubility .
  • Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in physiological conditions .

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